N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide
CAS No.: 72277-82-8
Cat. No.: VC20606860
Molecular Formula: C9H11N5OS
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72277-82-8 |
|---|---|
| Molecular Formula | C9H11N5OS |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | N-(2-ethylsulfanyl-7H-purin-6-yl)acetamide |
| Standard InChI | InChI=1S/C9H11N5OS/c1-3-16-9-13-7-6(10-4-11-7)8(14-9)12-5(2)15/h4H,3H2,1-2H3,(H2,10,11,12,13,14,15) |
| Standard InChI Key | YBDOHDSCIIKDGR-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NC2=C(C(=N1)NC(=O)C)NC=N2 |
Introduction
Chemical Identity and Structural Features
N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide (IUPAC name: N-[2-(ethylsulfanyl)-7H-purin-6-yl]acetamide) belongs to the class of 6-substituted purines. Its molecular formula is C₉H₁₁N₅OS, with a molecular weight of 237.28 g/mol. Key structural elements include:
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A purine core (7H-purine) with nitrogen atoms at positions 1, 3, 7, and 9.
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An ethylsulfanyl (-S-CH₂CH₃) group at position 2, contributing hydrophobicity.
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An acetamide (-NH-CO-CH₃) substituent at position 6, enabling hydrogen bonding.
Table 1: Molecular Data for N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₅OS |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | N-[2-(ethylsulfanyl)-7H-purin-6-yl]acetamide |
| Canonical SMILES | CCSC1=NC=NC2=C1NC=N2NC(=O)C |
| Key Functional Groups | Ethylsulfanyl, acetamide |
The ethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the acetamide moiety introduces polar interactions critical for target binding .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis of N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide is documented, its preparation likely follows established methods for analogous purine derivatives :
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Purine Core Functionalization:
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Step 1: Thiolation at position 2 using ethyl disulfide or ethylthiol in the presence of a base (e.g., NaOH).
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Step 2: Introduction of the acetamide group at position 6 via nucleophilic substitution with chloroacetamide or acylation of a pre-existing amine.
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Optimization Considerations:
Example Reaction Scheme:
Analytical Characterization
Key techniques for structural elucidation include:
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¹H NMR: Peaks for ethylsulfanyl (δ 1.3–1.5 ppm for CH₃, δ 2.5–2.7 ppm for SCH₂) and acetamide (δ 2.1 ppm for COCH₃, δ 8.1–8.3 ppm for NH) .
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IR Spectroscopy: Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the acetamide group; limited solubility in water.
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, particularly at the acetamide bond.
Pharmacokinetic Predictions
Computational models (e.g., SwissADME) suggest:
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LogP: ~1.5 (indicating moderate lipophilicity).
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Bioavailability: ~50% due to balanced solubility and permeability.
Biological Activities and Mechanisms
Anticancer Activity
Purine analogs with sulfanyl and acetamide groups exhibit cytotoxicity via:
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Topoisomerase Inhibition: Interference with DNA replication.
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Apoptosis Induction: Activation of caspase-3/7 pathways.
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Example: N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide showed IC₅₀ values of 12–18 µM against breast cancer cell lines.
Antimicrobial Effects
Limited data suggest moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL), likely due to membrane disruption.
Comparative Analysis with Analogous Compounds
Table 2: Comparison of Key Purine Derivatives
The ethylsulfanyl group in N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide may offer a compromise between metabolic stability and potency compared to longer alkyl chains.
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